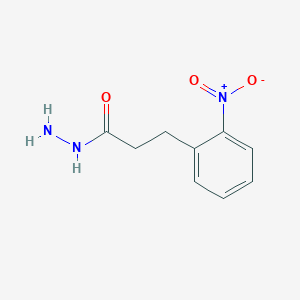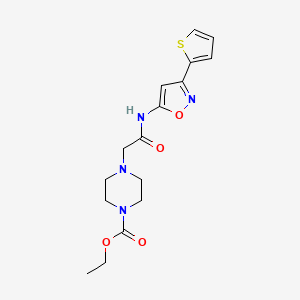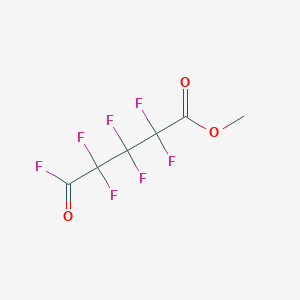phosphanium chloride CAS No. 34836-15-2](/img/structure/B14673773.png)
[Nitroso(phenyl)methyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroso(phenyl)methylphosphanium chloride is a chemical compound that features a nitroso group attached to a phenylmethyl moiety, which is further bonded to a triphenylphosphanium chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitroso(phenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with nitroso(phenyl)methyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nitroso(phenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nitroso(phenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Nitroso(phenyl)methylphosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, while the triphenylphosphanium moiety can interact with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrosamines: Compounds with a nitroso group bonded to an amine.
Nitro Compounds: Compounds with a nitro group (-NO2) bonded to a carbon atom.
Aromatic Heterocycles: Compounds like pyridine that have a similar electronic structure.
Uniqueness
Nitroso(phenyl)methylphosphanium chloride is unique due to its combination of a nitroso group with a triphenylphosphanium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
34836-15-2 |
|---|---|
Formule moléculaire |
C25H21ClNOP |
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
[nitroso(phenyl)methyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21NOP.ClH/c27-26-25(21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20,25H;1H/q+1;/p-1 |
Clé InChI |
IVTDAJAEOUSXJC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(N=O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


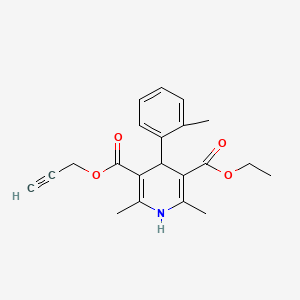

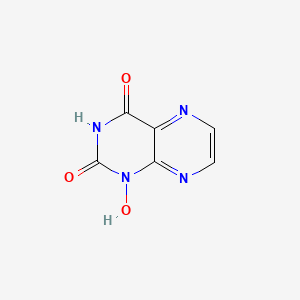
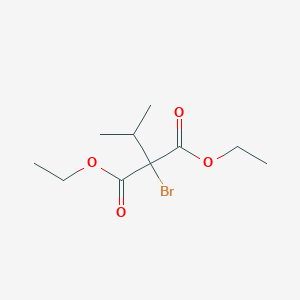
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
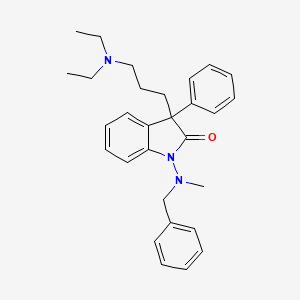
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
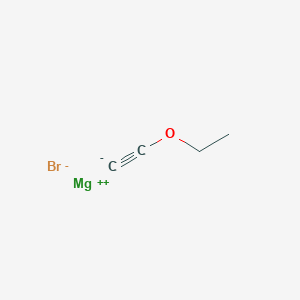

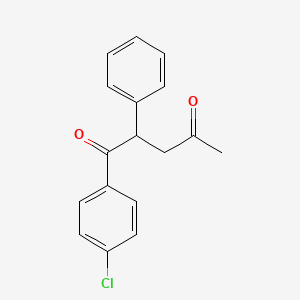
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
